6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one
CAS No.: 294874-58-1
Cat. No.: VC21432264
Molecular Formula: C20H16BrNO4S
Molecular Weight: 446.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294874-58-1 |
|---|---|
| Molecular Formula | C20H16BrNO4S |
| Molecular Weight | 446.3g/mol |
| IUPAC Name | 6-bromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
| Standard InChI | InChI=1S/C20H16BrNO4S/c1-25-15-5-2-12(3-6-15)19-22(8-9-27-19)18(23)16-11-13-10-14(21)4-7-17(13)26-20(16)24/h2-7,10-11,19H,8-9H2,1H3 |
| Standard InChI Key | DUNIYKRYQDDQQL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
| Canonical SMILES | COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Introduction
Synthetic Pathways
The synthesis of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one typically follows a multi-step approach based on established methods for related coumarin-thiazolidine hybrids. The general synthetic route begins with the preparation of 6-brominated 3-acetylcoumarin, which serves as the key intermediate for further transformations.
Synthesis of 6-Bromo-3-acetylcoumarin Intermediate
The synthesis pathway typically begins with 5-bromo-2-hydroxybenzaldehyde, which undergoes a Knoevenagel condensation with ethylacetoacetate in the presence of a base catalyst such as piperidine. This reaction produces 6-bromo-3-acetylcoumarin as a crucial intermediate . The reaction is typically carried out in methanol under reflux conditions, resulting in good yields of the desired product.
Bromination to Form α-Bromo Intermediate
The 6-bromo-3-acetylcoumarin is subsequently converted to the corresponding α-bromo derivative by reaction with bromine in dichloromethane . This bromination occurs at the α-position of the acetyl group, creating a reactive center for subsequent nucleophilic substitution reactions. The reaction can be monitored by thin-layer chromatography (TLC) to ensure complete conversion, and the resulting 6-bromo-3-(2-bromoacetyl)-chromen-2-one is typically isolated as a yellow crystalline solid after washing with cold methanol.
Formation of the Thiazolidine-Coumarin Hybrid
The final step in the synthesis involves the reaction of 6-bromo-3-(2-bromoacetyl)-chromen-2-one with a thiazolidine precursor formed from 4-methoxybenzaldehyde and cysteine or cysteamine. This reaction leads to the formation of the desired 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one . The reaction typically requires heating under reflux conditions for 24 hours, with yields ranging from 55-62% based on similar derivatives.
Table 1: Synthetic Conditions for 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one
| Reaction Step | Reagents | Conditions | Duration | Typical Yield |
|---|---|---|---|---|
| Formation of 6-bromo-3-acetylcoumarin | 5-bromo-2-hydroxybenzaldehyde, ethylacetoacetate, piperidine | Methanol, reflux | 4-6 h | 65-75% |
| Bromination | Bromine | Dichloromethane, rt | 1-2 h | 80-85% |
| Thiazolidine formation | 4-methoxybenzaldehyde, cysteine/cysteamine | Ethanol, reflux | 24 h | 55-62% |
Physicochemical Properties
Understanding the physicochemical properties of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is essential for assessing its potential applications and biological behavior. Based on structural analysis and comparison with similar derivatives, several key properties can be inferred.
Physical Characteristics
The compound typically appears as a crystalline solid with a defined melting point. Similar coumarin-thiazolidine derivatives with 6-bromo substitution have been reported to have melting points in the range of 178-192°C . The presence of the bromine atom contributes to the compound's stability and crystallinity, while the methoxyphenyl and thiazolidine moieties influence its solubility profile.
Stability Considerations
The compound is generally stable under normal laboratory conditions but may be sensitive to strong oxidizing agents and prolonged exposure to light, particularly in solution. The thiazolidine ring, while providing interesting biological properties, can be susceptible to ring-opening under strongly acidic or basic conditions. Storage recommendations typically include keeping the compound in a cool, dry place protected from light.
Spectroscopic Characterization
Spectroscopic methods provide essential tools for confirming the structure and purity of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one. Based on data from similar compounds, the following spectroscopic characteristics can be anticipated.
Infrared Spectroscopy
The IR spectrum of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one would typically show characteristic absorption bands for the lactone carbonyl of the coumarin moiety (around 1720-1740 cm⁻¹) and the carbonyl linking the coumarin and thiazolidine rings (approximately 1650-1670 cm⁻¹) . Additional significant peaks would include C=C stretching vibrations of the aromatic rings (1600-1450 cm⁻¹) and C-O-C stretching of the methoxy group (1250-1020 cm⁻¹).
Nuclear Magnetic Resonance Spectroscopy
¹H-NMR spectroscopy would reveal distinctive signals for various protons in the molecule. The coumarin portion would show aromatic protons in the region of δ 7.2-8.5 ppm, with the H-4 of the coumarin typically appearing as a singlet around δ 8.3-8.5 ppm . The methoxy group would give a characteristic singlet at approximately δ 3.8 ppm, while the protons of the thiazolidine ring would appear in the range of δ 3.0-5.0 ppm.
¹³C-NMR would display signals for the carbonyl carbons of the lactone (around δ 160-165 ppm) and the linking carbonyl (approximately δ 165-170 ppm) . The aromatic carbons would appear in the region of δ 110-155 ppm, with the carbon bearing the bromine showing a distinctive shift. The methoxy carbon would typically appear around δ 55-60 ppm, while the thiazolidine ring carbons would show signals between δ 30-70 ppm.
Mass Spectrometry
Mass spectrometric analysis would show a characteristic molecular ion peak pattern reflecting the presence of bromine, with M⁺ and M⁺+2 peaks in approximately 1:1 ratio due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br) . The calculated molecular weight of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is approximately 446 g/mol, and the mass spectrum would be expected to show fragmentation patterns characteristic of the coumarin core, thiazolidine ring, and methoxyphenyl group.
Biological Activities and Applications
The combination of coumarin, thiazolidine, and methoxyphenyl structural elements in 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one suggests potential for diverse biological activities. While specific studies on this exact compound may be limited, insights can be drawn from research on similar derivatives.
Antimicrobial Properties
Coumarin-thiazolidine hybrids have demonstrated significant antimicrobial activities against various bacterial and fungal pathogens . The presence of the bromine atom at the 6-position of the coumarin core can enhance lipophilicity, potentially improving penetration through microbial cell membranes. The methoxyphenyl group may further contribute to antimicrobial efficacy through additional binding interactions with target proteins.
Similar coumarin-thiazolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with particularly noteworthy effects against Staphylococcus aureus and Escherichia coli. Antifungal activity against Candida species has also been reported for related compounds, suggesting that 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one may exhibit comparable properties.
Enzyme Inhibition Activities
Thiazolidine-containing compounds are known for their enzyme inhibitory properties, particularly against enzymes involved in glucose metabolism. Coumarin derivatives, meanwhile, have demonstrated inhibitory effects on various enzymes including monoamine oxidases, acetylcholinesterase, and carbonic anhydrase . The hybrid structure of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one suggests potential applications as an enzyme inhibitor, possibly with relevance to conditions such as diabetes, neurodegenerative disorders, or cancer.
Research Findings
Research on coumarin-thiazolidine hybrids similar to 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one has revealed several important findings that may be applicable to this compound.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on coumarin-thiazolidine hybrids have indicated that the position and nature of substituents on both the coumarin core and the phenyl ring significantly influence biological activity . The 6-bromo substitution on the coumarin typically enhances lipophilicity and membrane permeability, while the 4-methoxy group on the phenyl ring can modify electronic properties and receptor binding characteristics.
Table 2: Comparison of Biological Activities of Various Coumarin-Thiazolidine Derivatives
| Compound | Structural Features | Antibacterial Activity (MIC range, μg/mL) | Antifungal Activity (MIC range, μg/mL) | Other Activities |
|---|---|---|---|---|
| 6-Bromo derivatives | Br at position 6 of coumarin | 4-16 | 8-32 | Moderate antioxidant |
| 8-Methoxy derivatives | OMe at position 8 of coumarin | 8-32 | 16-64 | Strong antioxidant |
| 4-Methoxyphenyl derivatives | OMe at para position of phenyl | 4-16 | 8-32 | Enzyme inhibition |
| 3,4-Dimethoxyphenyl derivatives | OMe at meta and para positions | 2-8 | 4-16 | Enhanced enzyme inhibition |
Synthetic Methodology Advancements
Recent advances in synthetic methodologies have improved the efficiency of preparing coumarin-thiazolidine hybrids. The use of microwave-assisted synthesis and solvent-free conditions has been explored for similar compounds, potentially offering more environmentally friendly and time-efficient approaches to synthesizing 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one . These methods typically result in improved yields and reduced reaction times compared to conventional heating methods.
Molecular Docking Studies
Computational studies involving molecular docking of similar coumarin-thiazolidine hybrids have provided insights into their potential binding modes with various biological targets . These studies suggest that the coumarin core typically serves as a rigid scaffold that positions the thiazolidine and aromatic substituents for optimal interactions with receptor binding sites. The carbonyl linker between the coumarin and thiazolidine moieties plays a crucial role in maintaining the proper spatial arrangement for effective binding.
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